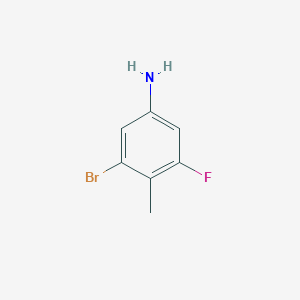

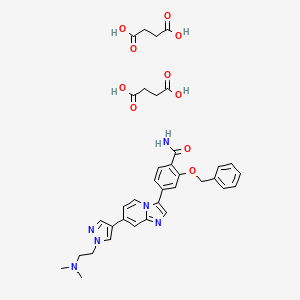

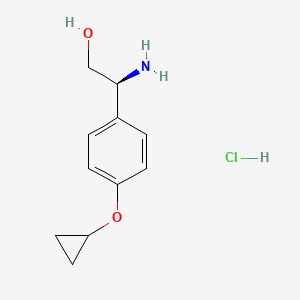

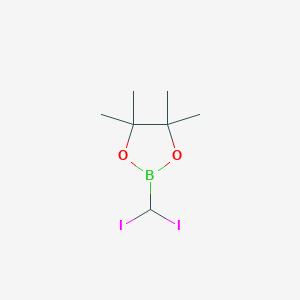

![molecular formula C27H41N9O8 B3028522 cyclo[Arg-Gly-Asp-D-Tyr-Lys]](/img/structure/B3028522.png)

cyclo[Arg-Gly-Asp-D-Tyr-Lys]

Descripción general

Descripción

Ciclo(RGDyK) es un péptido cíclico que contiene la secuencia arginina-glicina-ácido aspártico-tirosina-lisina. Este compuesto es conocido por su alta afinidad y selectividad hacia la integrina αVβ3, lo que lo convierte en un potente inhibidor de la integrina. Las integrinas son receptores transmembrana que facilitan la adhesión de la matriz extracelular a las células, jugando un papel crucial en varios procesos celulares, incluida la migración celular, la proliferación y la supervivencia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Ciclo(RGDyK) se sintetiza utilizando la síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina insoluble. La síntesis implica los siguientes pasos:

Carga de la resina: El primer aminoácido (lisina) se une a la resina.

Alargamiento de la cadena: Adición secuencial de aminoácidos protegidos (tirosina, ácido aspártico, glicina y arginina) utilizando reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt).

Ciclización: El péptido lineal se escinde de la resina y se cicla en solución para formar la estructura cíclica.

Purificación: El producto final se purifica utilizando cromatografía líquida de alto rendimiento (HPLC) para lograr una alta pureza.

Métodos de producción industrial: La producción industrial de Ciclo(RGDyK) sigue rutas sintéticas similares pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y el rendimiento. El proceso implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Ciclo(RGDyK) principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales como aminas, carboxilatos e hidroxilos. Estas reacciones incluyen:

Formación de enlace amida: Reacciones de acoplamiento con ácidos carboxílicos o ésteres activados.

Reacciones de desprotección: Eliminación de grupos protectores utilizados durante la síntesis.

Reactivos y condiciones comunes:

Reactivos de acoplamiento: N,N'-diisopropilcarbodiimida (DIC), hidroxi-benzotriazol (HOBt) y N,N-diisopropiletilamina (DIPEA).

Reactivos de desprotección: Ácido trifluoroacético (TFA) para eliminar grupos protectores de los aminoácidos.

Productos principales: El producto principal de estas reacciones es el propio péptido cíclico Ciclo(RGDyK), con una alta pureza lograda mediante la purificación por HPLC .

Aplicaciones Científicas De Investigación

Ciclo(RGDyK) tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Química: Se utiliza como un compuesto modelo para estudiar las técnicas de síntesis y ciclización de péptidos.

Biología: Investiga la adhesión celular, la migración y las vías de señalización que involucran integrinas.

Medicina: Explora el potencial terapéutico en la inhibición de la angiogénesis y el crecimiento tumoral mediante la focalización de la integrina αVβ3.

Mecanismo De Acción

Ciclo(RGDyK) ejerce sus efectos al unirse selectivamente a la integrina αVβ3, inhibiendo su interacción con proteínas de la matriz extracelular como la fibronectina, la vitronectina y la osteopontina. Esta inhibición interrumpe las vías de señalización mediadas por integrinas, lo que lleva a una reducción de la adhesión celular, la migración y la proliferación. Los principales objetivos moleculares son los receptores de integrina αVβ3, y las vías involucradas incluyen la cinasa de adhesión focal (FAK) y las vías de la cinasa regulada por señales extracelulares (ERK) .

Comparación Con Compuestos Similares

Ciclo(RGDyK) a menudo se compara con otros péptidos cíclicos que contienen el motivo arginina-glicina-ácido aspártico, como:

Ciclo(RGDfK): Similar en estructura pero con fenilalanina en lugar de tirosina. También se dirige a la integrina αVβ3, pero puede tener diferentes afinidades de unión y selectividades.

Ciclo(RGDfE): Contiene ácido glutámico en lugar de tirosina, utilizado en aplicaciones similares pero con eficacia variable.

Cilengitide (Ciclo(RGDf(NMe)V)): Un inhibidor de integrinas conocido que se utiliza en ensayos clínicos para la terapia del cáncer.

Ciclo(RGDyK) es único debido a su secuencia específica de aminoácidos, que proporciona propiedades de unión y actividades biológicas distintas en comparación con otros péptidos cíclicos .

Propiedades

IUPAC Name |

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O8/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31)/t17-,18-,19+,20-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAROZEWEPNAWMD-HAGHYFMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N9O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

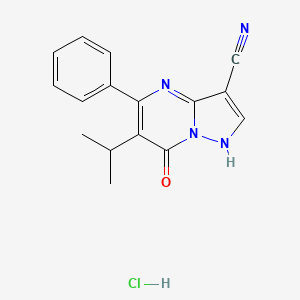

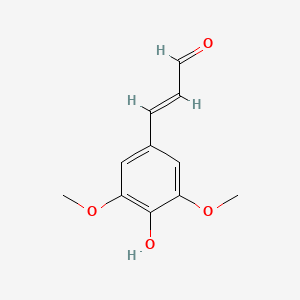

![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride](/img/structure/B3028447.png)